Fmoc-N-甲基-O-甲基-L-酪氨酸

描述

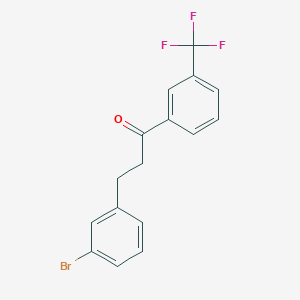

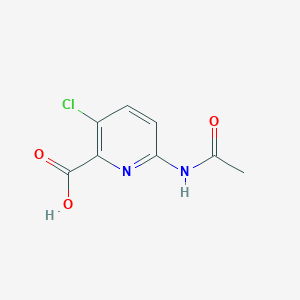

Fmoc-N-methyl-O-methyl-L-tyrosine is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

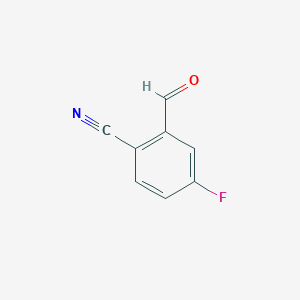

The Fmoc-N-methyl-O-methyl-L-tyrosine molecule contains a total of 57 atoms. There are 25 Hydrogen atoms, 26 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . It contains total 60 bonds; 35 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 ether .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The molecular weight of Fmoc-N-methyl-O-methyl-L-tyrosine is 431.48 . The molecule has a chemical formula of C26H25NO5 .科学研究应用

Fmoc-N-甲基-O-甲基-L-酪氨酸 应用

固相肽合成 (SPPS): Fmoc-N-甲基-O-甲基-L-酪氨酸用于 SPPS,这是一种肽合成方法,其中肽的 C 末端氨基酸锚定到不溶性树脂上。 该化合物可用于引入修饰,从而提高肽的稳定性或改变其生物活性 .

增强生物活性: 将 N-甲基氨基酸(如 Fmoc-N-甲基-O-甲基-L-酪氨酸)掺入肽中可导致更高的抗蛋白水解性,这可能导致肽类药物的口服活性提高和作用时间延长 .

制药: 作为药物合成中的中间体,该化合物可以有助于开发具有增强特性的新药,例如提高稳定性或功效 .

农用化学品: 在农用化学品行业,Fmoc-N-甲基-O-甲基-L-酪氨酸可以作为创建保护作物免受病虫害的化合物的中间体 .

染料行业: 该化合物在染料合成中的作用可能很重要,因为它有可能赋予染料分子特定的性质,例如耐光性或颜色稳定性 .

研究与开发: 在研发中,Fmoc-N-甲基-O-甲基-L-酪氨酸可用于合成用于各种研究应用的肽,包括癌症诊断和治疗、抗生素药物开发、表位作图、抗体生产和疫苗设计 .

氨基酸衍生物的合成: 它可用于合成其他氨基酸衍生物,这些衍生物在研究和工业中很有价值,用于创建广泛的生物活性分子 .

肽稳定性改善: 在肽中引入 N-甲基氨基酸是一种提高其代谢稳定性的策略,这对于需要在生物系统中具有更长半衰期的治疗性肽至关重要 .

作用机制

Target of Action

Fmoc-N-methyl-O-methyl-L-tyrosine, also known as Fmoc-Nalpha-methyl-O-methyl-L-tyrosine, is a biochemical used in proteomics research . It is an Fmoc protected tyrosine derivative that is potentially useful for solid phase peptide synthesis techniques . The primary targets of this compound are the proteins that are being synthesized in the proteomics research.

Mode of Action

The Fmoc group in Fmoc-N-methyl-O-methyl-L-tyrosine is a protecting group used in solid-phase peptide synthesis. It protects the amino acid residues during the synthesis process. The Fmoc group is rapidly removed by base . This allows the amino acid to participate in the peptide bond formation during the synthesis process.

Biochemical Pathways

Fmoc-N-methyl-O-methyl-L-tyrosine is involved in the biochemical pathway of peptide synthesis. It is used to synthesize peptides via solid phase synthesis . The downstream effects of this pathway include the formation of peptides that can be used in various biological research and therapeutic applications.

Pharmacokinetics

As a compound used in proteomics research and peptide synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fmoc-N-methyl-O-methyl-L-tyrosine are not typically relevant in the traditional sense. Instead, its stability, reactivity, and solubility are more pertinent. For instance, it is soluble in DMF (Dimethylformamide) .

Action Environment

The action of Fmoc-N-methyl-O-methyl-L-tyrosine is influenced by several environmental factors. For instance, the pH of the environment can affect the removal of the Fmoc group. Basic conditions are required for the removal of the Fmoc group . Additionally, the temperature can also influence the stability and reactivity of the compound. It is recommended to store the compound at temperatures between +2°C to +8°C .

未来方向

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHSGZVWEBYEIV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1532087.png)

![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)

![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)